[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and automated purification systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine
- [(1-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-imidazol-5-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole rings can affect the compound’s solubility, stability, and interaction with molecular targets.
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound featuring two pyrazole rings linked by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of an amine source under reflux conditions in organic solvents such as ethanol or methanol. Purification is achieved through column chromatography or recrystallization techniques.
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. It can bind to the active site of enzymes, inhibiting their activity or modulating receptor signaling pathways. The exact targets and pathways are context-dependent and vary across different biological systems.
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, a related pyrazole compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating moderate to strong activity . The presence of the pyrazole moiety is crucial for this bioactivity, as it serves as a pharmacological scaffold.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 7f | H460 | 193.93 |
Compound 7a | A549 | 208.58 |
Compound 7b | HT-29 | 238.14 |
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory potential, which is common among pyrazole derivatives. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation . This mechanism is vital for developing new anti-inflammatory agents.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. For example, studies have indicated that compounds with similar structures can inhibit alpha-amylase activity significantly more than established inhibitors like acarbose .
Enzyme | Inhibition (%) | Comparison |
---|---|---|
Alpha-Amylase | High (2–4 times better than acarbose) | Positive control: Acarbose |
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Efficacy : A study assessed the cytotoxicity of various pyrazole compounds against human cancer cell lines, revealing that certain derivatives exhibited lower IC50 values than traditional chemotherapeutics like 5-fluorouracil .
- Enzyme Inhibition : Research demonstrated that newly synthesized pyrazole-tetrazole compounds showed potent inhibition against alpha-amylase, suggesting their potential in managing diabetes through carbohydrate metabolism modulation .
- Antimicrobial Properties : Other related studies have reported that pyrazole compounds possess antimicrobial activities against various bacterial strains, reinforcing their versatility in therapeutic applications .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-9-10(7-14-16)6-12-8-11-4-5-13-15(11)2/h4-5,7,9,12H,3,6,8H2,1-2H3 |
InChI Key |
NZAAGLMPCVUFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
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